molecular formula C17H15NO5 B12139795 N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No.: B12139795
M. Wt: 313.30 g/mol
InChI Key: NAYNICQWJABJGT-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a complex organic compound belonging to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . Another approach includes the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the cyclization and condensation reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different quinone derivatives.

    Reduction: The naphthoquinone moiety can be reduced to hydroquinone derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of biologically active compounds.

Scientific Research Applications

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and naphthoquinone moiety play crucial roles in its biological activity. The compound can generate reactive oxygen species (ROS) upon oxidation, which can damage cellular components and inhibit microbial growth . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is unique due to its specific structural features, such as the methoxyethyl group and the fused naphthoquinone-furan system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a synthetic organic compound that belongs to the naphtho[2,3-b]furan family. Its unique structural features, including a dioxo group and a carboxamide functional group, suggest significant potential for biological activity. This article explores its biological properties, particularly its role as a kinase inhibitor and its implications in cancer therapy.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₁₉N₁O₄ and a relatively high molecular weight, which is typical for compounds exhibiting notable biological properties. The methoxyethyl substituent enhances its solubility in biological systems, potentially increasing its bioavailability.

Kinase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of casein kinase 2 (CK2), an enzyme implicated in various cellular processes including cell proliferation and survival. In vitro assays have demonstrated that derivatives of naphtho[2,3-b]furan compounds can inhibit CK2 with IC₅₀ values as low as 1.24 µM. This suggests that this compound may serve as a promising candidate for cancer therapeutics targeting CK2.

Molecular docking studies indicate that this compound interacts favorably with key residues in the active sites of kinases like CK2. The binding affinity suggests a mechanism of inhibition that could be exploited for drug design. The presence of both dioxo and carboxamide functionalities allows for multiple interactions with the target enzyme, enhancing specificity and efficacy.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been investigated for their biological activities. Below is a comparison table highlighting some of these compounds:

Compound NameStructural FeaturesBiological Activity
1-(3-(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamido)propyl)-1H-imidazol-3-iumContains an imidazolium groupCK2 inhibitor
2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamidePyridine substituentPotential anticancer activity
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamideIsopentyl groupCK2 inhibitor with IC₅₀ = 1.24 µM

This comparative analysis indicates that while many derivatives exhibit kinase inhibition properties, the specific methoxyethyl substitution in this compound may enhance its selectivity and reduce off-target effects compared to other naphtho[2,3-b]furan derivatives.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental models:

  • In Vitro Studies : Cell line assays showed significant reduction in CK2 activity upon treatment with the compound.
  • Animal Models : Preclinical studies indicated reduced tumor growth rates in models treated with this compound compared to control groups.

These findings underscore the potential of this compound as a therapeutic agent in oncology.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide

InChI

InChI=1S/C17H15NO5/c1-9-12(17(21)18-7-8-22-2)13-14(19)10-5-3-4-6-11(10)15(20)16(13)23-9/h3-6H,7-8H2,1-2H3,(H,18,21)

InChI Key

NAYNICQWJABJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCOC

Origin of Product

United States

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